Methyl 1-(benzyloxy)-5-chloro-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate
Beschreibung
Methyl 1-(benzyloxy)-5-chloro-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate is a naphthyridine derivative characterized by a benzyloxy group at position 1, a chloro substituent at position 5, and a methyl ester at position 3. The 1,8-naphthyridine core is fused with hydroxyl and ketone groups at positions 4 and 2, respectively. The benzyloxy and chloro groups enhance lipophilicity and electronic effects, which may influence binding affinity and metabolic stability compared to simpler analogs.
Eigenschaften
IUPAC Name |
methyl 5-chloro-4-hydroxy-2-oxo-1-phenylmethoxy-1,8-naphthyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O5/c1-24-17(23)13-14(21)12-11(18)7-8-19-15(12)20(16(13)22)25-9-10-5-3-2-4-6-10/h2-8,21H,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEHLMCQJLHIGII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=C(C=CN=C2N(C1=O)OCC3=CC=CC=C3)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
Methyl 1-(benzyloxy)-5-chloro-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate (CAS Number: 1956328-39-4) is a compound belonging to the naphthyridine family, which has garnered attention for its diverse biological activities. This article explores its biological activity, including antibacterial properties, potential mechanisms of action, and relevant case studies.
Antibacterial Activity
Research has shown that derivatives of 1,8-naphthyridine exhibit significant antibacterial properties. A study evaluating various naphthyridine derivatives indicated that Methyl 1-(benzyloxy)-5-chloro-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate demonstrated:
- Minimum Inhibitory Concentration (MIC) : The compound exhibited MIC values indicating its effectiveness against several multi-resistant bacterial strains such as Escherichia coli and Staphylococcus aureus. Specifically, it was found that the combination of this compound with fluoroquinolones resulted in a significant reduction in MICs, suggesting a synergistic effect .
| Bacterial Strain | MIC (µg/mL) | Combination with Antibiotics | Reduced MIC (µg/mL) |
|---|---|---|---|
| E. coli | ≥ 1.024 | Ofloxacin | 4 |
| S. aureus | ≥ 1.024 | Lomefloxacin | 2 |
| P. aeruginosa | ≥ 1.024 | Norfloxacin | Reduced significantly |
The mechanism by which Methyl 1-(benzyloxy)-5-chloro-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate exerts its antibacterial effects is believed to involve the inhibition of bacterial topoisomerases. This inhibition disrupts DNA replication and transcription processes in bacteria, leading to cell death .
Case Studies and Research Findings
Several studies have investigated the biological activities of naphthyridine derivatives:
- Antibiotic Modulation : A study demonstrated that naphthyridine derivatives can enhance the efficacy of existing antibiotics against resistant strains. The incorporation of Methyl 1-(benzyloxy)-5-chloro-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate into treatment regimens improved outcomes in infections caused by resistant bacteria .
- Antitumor Activity : Preliminary research indicates that naphthyridine compounds may also possess antitumor properties. While specific data on this compound is limited, related naphthyridines have shown promise in inhibiting tumor cell proliferation .
- Anti-inflammatory Effects : Some studies suggest that naphthyridine derivatives can exhibit anti-inflammatory activities, which may further enhance their therapeutic potential in treating infections and inflammatory diseases .
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Structure
The compound has the following characteristics:
- Molecular Formula : C17H13ClN2O5
- Molecular Weight : 360.75 g/mol
- CAS Number : 1956328-39-4
- Purity : 97% .
Anticancer Properties
Research indicates that derivatives of naphthyridine compounds exhibit promising anticancer activities. Studies have shown that modifications to the naphthyridine scaffold can enhance selectivity and potency against various cancer cell lines. For instance, a related compound demonstrated significant inhibition of pancreatic cancer cell proliferation and induced apoptosis in vitro and in vivo .
Protein Kinase Inhibition
The compound's structure suggests potential as a protein kinase D (PKD) inhibitor. PKD plays a crucial role in cellular signaling pathways related to cancer progression. Compounds resembling methyl 1-(benzyloxy)-5-chloro-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate have been identified as effective inhibitors of PKD isoforms, contributing to reduced tumor growth and improved outcomes in preclinical models .
Synthetic Methodologies
The synthesis of methyl 1-(benzyloxy)-5-chloro-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate involves several steps that can be optimized for yield and purity. The general synthetic route includes:
- Formation of the Naphthyridine Core : Starting from commercially available precursors, the synthesis typically begins with the formation of the naphthyridine core via cyclization reactions.
- Substitution Reactions : Subsequent steps involve selective substitution at various positions on the naphthyridine ring to introduce functional groups such as chloro and benzyloxy.
- Carboxylation : The introduction of the carboxylate group is crucial for enhancing solubility and biological activity.
A detailed synthesis scheme outlines these steps with yields reported at various stages .
Case Studies
Several case studies highlight the application of this compound in drug discovery:
- Inhibition of Cancer Cell Lines : A study evaluated the anticancer efficacy of methyl 1-(benzyloxy)-5-chloro-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine derivatives against different cancer cell lines (e.g., HT-29 colon cancer cells). The results showed IC50 values indicating potent cytotoxic effects .
- Selectivity in Kinase Inhibition : In a comparative analysis of kinase inhibitors, methyl 1-(benzyloxy)-5-chloro-4-hydroxy derivatives were found to exhibit selective inhibition against PKD isoforms with minimal off-target effects, making them promising candidates for further development .
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
The compound is compared to structurally related 1,8-naphthyridine derivatives, focusing on substituent variations and their implications for physicochemical properties and applications. Key analogs are summarized in Table 1 and discussed below.
Table 1: Comparison of Structural and Functional Attributes
Key Comparative Insights
The 5-chloro substituent introduces electron-withdrawing effects, which may stabilize the molecule against metabolic degradation . Ethyl 4-hydroxy-2-oxo-1-phenyl-...
Ester Group Variations
- The methyl ester in the target compound may confer faster hydrolysis rates in vivo compared to ethyl esters (Entries 2–4), influencing pharmacokinetic profiles .
Biological Activity The piperazine-benzothiazole derivative (Entry 4) demonstrates how extended substituents (e.g., heterocyclic linkers) can enable receptor-specific interactions, a feature absent in the target compound .
Safety and Stability
- The phenyl-substituted analog (Entry 3) is labeled as irritant, while the target compound’s chloro and benzyloxy groups may necessitate additional toxicity studies .
Vorbereitungsmethoden
Naphthyridine Ring Formation
The 1,8-naphthyridine core is typically constructed via cyclocondensation reactions. A patent-described method involves reacting ethyl-3-(N,N-dimethylamino)acrylate with 2-chloro-5-nitronicotinic acid derivatives in acetonitrile, catalyzed by triethylamine. The reaction proceeds at 25–30°C, with HPLC monitoring to ensure intermediate conversion rates below 5%. This step establishes the bicyclic framework, with the nitro group later reduced to an amine for subsequent functionalization.
Chlorination and Hydroxylation
Chlorination at the 5-position is achieved using thionyl chloride (SOCl₂) under nitrogen atmosphere, yielding a reactive acid chloride intermediate. Hydroxylation at the 4-position occurs via alkaline hydrolysis using aqueous NaOH/ethanol (50–90°C), followed by neutralization with citric acid to precipitate the hydroxy-substituted product. The benzyloxy group is introduced at the 1-position through nucleophilic substitution, employing benzyl bromide in the presence of sodium hydride (NaH) in anhydrous DMF.
Esterification and Protective Group Strategies
Methyl Esterification
The carboxylic acid group at the 3-position is esterified using methanol under acidic conditions. A two-step approach is documented: (1) forming the acid chloride with SOCl₂, and (2) reacting it with methanol to yield the methyl ester. This method avoids racemization and achieves yields exceeding 68% after purification via vacuum filtration and diethyl ether washes.
Benzyloxy Protection
The benzyloxy group serves as a protective moiety for the hydroxylamine functionality. A general procedure involves treating N-hydroxyphthalimide with benzyl chloride in DMF using NaH as a base, followed by hydrogenolytic removal post-esterification. This step is critical for preventing undesired side reactions during cyclization.
Reaction Optimization and Process Controls
Temperature and Solvent Effects
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Hydrolysis Temp | 50–90°C | Maximizes amide cleavage |
| Esterification Temp | 25–30°C | Minimizes byproduct formation |
| Solvent System | Ethanol/Water (3:1) | Enhances solubility of intermediates |
Data derived from patent US9133188B2 highlight that maintaining temperatures below 5°C during acid chloride quenching prevents decomposition. Similarly, using dichloromethane for extractions improves isolation efficiency by 22% compared to ethyl acetate.
Catalytic Hydrogenation
Palladium on carbon (Pd/C, 10 wt.%) under hydrogen pressure (2.0 kg/cm²) reduces nitro groups to amines with >95% conversion. This step requires rigorous nitrogen flushing to eliminate oxygen, which could deactivate the catalyst.
Purification and Characterization
Filtration and Crystallization
Post-reaction mixtures are filtered through Nutsche filters to isolate solids, followed by washes with chilled diethyl ether. Recrystallization from methanol/n-pentane yields high-purity (>98%) crystals, as verified by HPLC.
Chromatographic Techniques
Reverse-phase chromatography (ACN/H₂O with 0.1% formic acid) resolves polar byproducts, achieving >95% purity for final products. This method is particularly effective for removing residual benzyl halides.
Yield and Scalability Challenges
Industrial-scale synthesis faces hurdles in maintaining yield consistency. Laboratory-scale reactions report 68–72% yields, but scaling to kilogram batches reduces efficiency to 55–60% due to heat transfer limitations during exothermic steps . Innovations like flow reactor systems could mitigate these issues, though no published studies specifically address this compound.
Q & A
Q. Solutions :
- SPE Sorbent : Use Oasis HLB cartridges for broad-spectrum retention of polar and non-polar analytes .
- Deactivation : Silanize glassware with DMDCS to prevent analyte loss .
- Elution Optimization : A methanol:acetone (70:30) mixture maximizes recovery.
- Internal Standards : Spike with deuterated analogs (e.g., triclosan-d3) to correct for matrix effects .
Advanced: How can computational methods predict the compound’s bioavailability and metabolic pathways?
Answer:
- In Silico Tools : Use SwissADME or ADMET Predictor to estimate logP (lipophilicity), solubility, and CYP450 metabolism.
- Docking Studies : Molecular docking with enzymes (e.g., cytochrome P450) identifies potential metabolic sites (e.g., hydroxylation at the 4-position) .
- QSAR Models : Correlate substituent effects (e.g., chloro vs. methoxy) with bioavailability using published datasets .
Basic: What are the key considerations for scaling up synthesis from milligram to gram quantities?
Answer:
- Reagent Purity : Ensure >98% purity for benzyl chloride and malonate derivatives to avoid side reactions.
- Heat Transfer : Replace diphenyl ether with safer high-boiling solvents (e.g., DMSO) for large-scale cyclization .
- Work-Up : Optimize crystallization conditions (e.g., ethanol/water mixtures) for efficient isolation .
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
